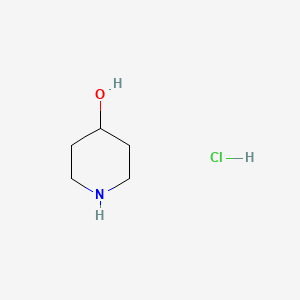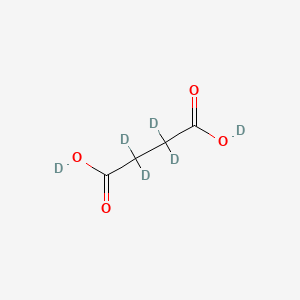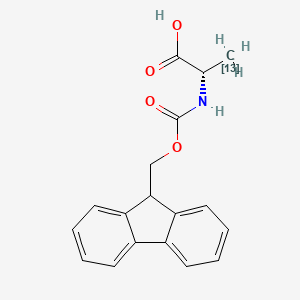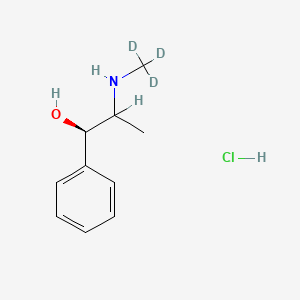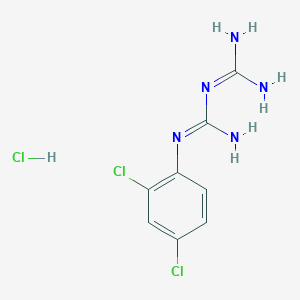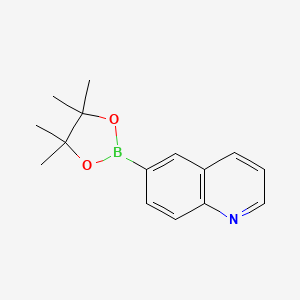
1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene is an organic compound with the molecular formula C19H26. It is characterized by the presence of a benzene ring substituted with an ethynyl group and a trans-4-pentylcyclohexyl group. This compound is notable for its unique structure, which combines the rigidity of the benzene ring with the flexibility of the cyclohexyl group, making it a subject of interest in various fields of research .
Mechanism of Action
Mode of Action
Given its chemical structure, it could potentially undergo various organic reactions, such as hydrogenation and halogenation .
Pharmacokinetics
Its physical properties such as density (094±01 g/cm3) and boiling point (3530±210 °C) suggest that it could have specific pharmacokinetic characteristics .
Preparation Methods
The synthesis of 1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of trans-4-pentylcyclohexyl bromide and phenylacetylene.
Reaction Conditions: The trans-4-pentylcyclohexyl bromide is reacted with phenylacetylene in the presence of a palladium catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically argon or nitrogen, to prevent oxidation.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include carbonyl compounds, alkanes, alkenes, nitro compounds, and halogenated derivatives.
Scientific Research Applications
1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene can be compared with similar compounds such as:
1-Ethynyl-4-(trans-4-butylcyclohexyl)benzene: This compound has a shorter alkyl chain, which may affect its physical properties and reactivity.
1-Ethynyl-4-(trans-4-hexylcyclohexyl)benzene: This compound has a longer alkyl chain, which can influence its solubility and interaction with biological membranes.
1-Ethynyl-4-(trans-4-pentylcyclohexyl)phenol: The presence of a hydroxyl group in this compound can significantly alter its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-ethynyl-4-(4-pentylcyclohexyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26/c1-3-5-6-7-17-10-14-19(15-11-17)18-12-8-16(4-2)9-13-18/h2,8-9,12-13,17,19H,3,5-7,10-11,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBYFURDPJRBPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570898 |
Source


|
| Record name | 1-Ethynyl-4-(4-pentylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88074-72-0 |
Source


|
| Record name | 1-Ethynyl-4-(4-pentylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
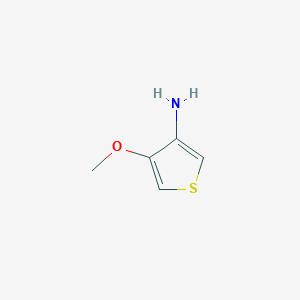
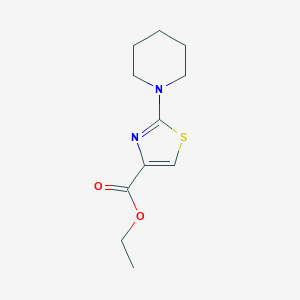

![Bis[(pentamethylcyclopentadienyl)dichloro-rhodium]](/img/structure/B1316301.png)
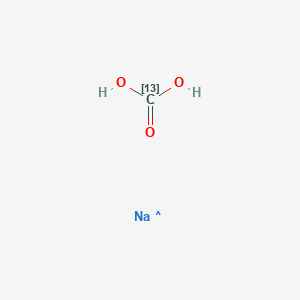
![2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate](/img/structure/B1316303.png)
